molecular formula C12H20O2 B095918 1,3-Adamantanedimethanol CAS No. 17071-62-4

1,3-Adamantanedimethanol

Cat. No.: B095918
CAS No.: 17071-62-4
M. Wt: 196.29 g/mol
InChI Key: RABVYVVNRHVXPJ-UHFFFAOYSA-N
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Description

1,3-Adamantanedimethanol: is an organic compound with the molecular formula C12H20O2 . It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure. This compound is characterized by the presence of two hydroxymethyl groups attached to the 1 and 3 positions of the adamantane framework. It is a white powder with a melting point of approximately 180.5-182.0°C and a boiling point of around 335.7°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Adamantanedimethanol can be synthesized through various methods. One common approach involves the reduction of 1,3-dibromoadamantane using a reducing agent such as lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction proceeds as follows:

1,3-dibromoadamantane+LiAlH4This compound+LiBr+AlBr3\text{1,3-dibromoadamantane} + \text{LiAlH}_4 \rightarrow \text{this compound} + \text{LiBr} + \text{AlBr}_3 1,3-dibromoadamantane+LiAlH4​→this compound+LiBr+AlBr3​

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 1,3-adamantanedione in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to achieve high yields.

Chemical Reactions Analysis

Types of Reactions: 1,3-Adamantanedimethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions. The major product formed is 1,3-adamantanedicarboxylic acid.

    Reduction: Reduction of this compound can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield 1,3-adamantanediol.

    Substitution: Substitution reactions can occur at the hydroxyl groups, where reagents such as thionyl chloride (SOCl2) can convert the hydroxyl groups to chlorides, forming 1,3-adamantanedichloride.

Scientific Research Applications

1,3-Adamantanedimethanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

    1,3-Adamantanediol: Similar to 1,3-adamantanedimethanol but with two hydroxyl groups instead of hydroxymethyl groups.

    1,3-Adamantanedicarboxylic acid: An oxidized form of this compound with carboxylic acid groups.

    1,3-Adamantanedichloride: A chlorinated derivative of this compound.

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of hydroxymethyl groups, which impart distinct chemical and physical properties. Its rigid adamantane core provides stability, while the hydroxymethyl groups offer versatility in chemical modifications and interactions with biological targets .

Properties

IUPAC Name

[3-(hydroxymethyl)-1-adamantyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c13-7-11-2-9-1-10(4-11)5-12(3-9,6-11)8-14/h9-10,13-14H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RABVYVVNRHVXPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801346912
Record name [3-(Hydroxymethyl)-1-adamantyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801346912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17071-62-4
Record name [3-(Hydroxymethyl)-1-adamantyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801346912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Adamantanedimethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the potential applications of 1,3-Adamantanedimethanol in synthetic chemistry?

A1: The research article highlights the use of this compound as a starting material for synthesizing more complex adamantane derivatives. [] Specifically, it can undergo a series of reactions, including Charette enantioselective cyclopropanation and condensation reactions with diazo-acetate esters. This allows for the introduction of various functional groups onto the adamantane scaffold in a controlled manner. These functionalized adamantane derivatives hold potential applications in various fields such as medicinal chemistry, materials science, and catalysis.

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